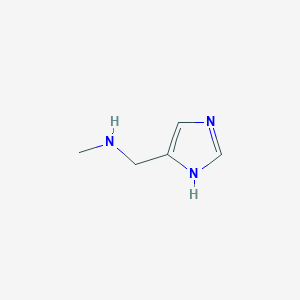

1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1H-imidazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAFJWHVHCBQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609354 | |

| Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-75-0, 1195598-98-1 | |

| Record name | N-Methyl-1H-imidazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-4-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Imidazole As a Bioisostere:conversely, in Other Molecular Contexts, the Imidazole Ring is Itself Used As a Bioisostere for Other Functional Groups, Most Notably the Amide Bond.nih.govan Imidazole Can Mimic the Hydrogen Bond Donor Acceptor Pattern of a Trans Amide Bond While Being Completely Resistant to Cleavage by Proteases. This Replacement Can Dramatically Enhance Metabolic Stability and Improve Oral Bioavailability. a Recent Study Demonstrated That Replacing an Amide Bond with an Imidazole in a Series of Enzyme Activators Led to Compounds with Enhanced Potency and Significantly Improved Stability in Mouse Plasma.nih.gov

| Original Group | Potential Bioisostere | Rationale and Mechanistic Implication |

|---|---|---|

| Imidazole (B134444) | 1,2,4-Triazole | Alters pKa and dipole moment; may improve metabolic stability while retaining key H-bonding features. cambridgemedchemconsulting.comresearchgate.net |

| Imidazole | Pyrazole | Changes the position of nitrogen atoms, altering the H-bond vector and basicity. |

| Amide Bond (in other scaffolds) | Imidazole | Mimics H-bond pattern of an amide but provides superior metabolic stability against proteases. nih.gov |

| Amide Bond (in other scaffolds) | 1,2,3-Triazole | Acts as a rigid linker that is stable to hydrolysis and mimics the steric and electronic properties of an amide. researchgate.net |

The thoughtful application of bioisosterism, guided by SAR data and computational models, is a critical tool for optimizing the pharmacological profile of analogues derived from the 1-(1H-imidazol-5-yl)-N-methylmethanamine template.

Computational and Theoretical Investigations of 1 1h Imidazol 5 Yl N Methylmethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ijstr.org For 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE, these calculations can elucidate its three-dimensional structure, electron distribution, and orbital energies.

Detailed Research Findings: Studies on similar imidazole (B134444) derivatives frequently employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijstr.orgresearchgate.net Such an analysis for this compound would begin with geometry optimization to find the most stable conformation (the lowest energy state). ijstr.org

Following optimization, key electronic properties are calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation. ijstr.orgresearchgate.net A small gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. researchgate.netdntb.gov.ua For this compound, the nitrogen atoms of the imidazole ring are expected to be primary nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to the molecule's stability. ijstr.org It quantifies the charge transfer between occupied and unoccupied orbitals. ijstr.org

Table 1: Representative Quantum Chemical Parameters Calculated for Imidazole Derivatives This table illustrates typical parameters obtained from DFT calculations for compounds structurally related to this compound. The values are representative and not specific experimental data for the title compound.

| Parameter | Description | Representative Value/Output | Reference |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Bond lengths (Å), Bond angles (°) | ijstr.org |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies. | 5.3 eV | researchgate.net |

| MEP Surface | Visualization of charge distribution. | Color-coded map showing nucleophilic (red) and electrophilic (blue) regions. | dntb.gov.ua |

| NBO Charges | Charge distribution on individual atoms. | Partial charges (e.g., N: -0.6, C: +0.4) | ijstr.org |

Molecular Docking Simulations with Hypothesized Receptor and Enzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. scispace.com The imidazole core is a well-known pharmacophore found in ligands for various targets, notably histamine (B1213489) receptors. Given the structural similarity of this compound to histamine, a plausible hypothesized target is the histamine H3 receptor, a key player in neurological processes.

Detailed Research Findings: A typical docking study involves preparing the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand. nih.gov Software like AutoDock or Maestro is used to explore possible binding poses of the ligand within the receptor's active site. scispace.comjbcpm.com The simulation yields a docking score, often expressed in kcal/mol, which estimates the binding affinity. nih.gov

For this compound docked into a homology model of the histamine H3 receptor, the analysis would focus on:

Binding Energy: A lower binding energy suggests a more favorable interaction.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For instance, the imidazole ring's nitrogen atoms could act as hydrogen bond acceptors with residues like Asp or Thr in the binding pocket, a common interaction mode for such ligands.

Table 2: Hypothetical Molecular Docking Results This table presents a hypothetical outcome for docking this compound into a hypothesized target, illustrating the typical data generated.

| Parameter | Description | Hypothetical Finding | Reference |

| Target Protein | The biological macromolecule of interest. | Histamine H3 Receptor (Homology Model) | nih.gov |

| Docking Score | Estimated binding free energy. | -7.5 kcal/mol | jbcpm.comnih.gov |

| Hydrogen Bonds | Key polar interactions stabilizing the complex. | Interaction with ASP114, TYR115 | jocpr.com |

| Hydrophobic Interactions | Non-polar interactions with surrounding residues. | Interaction with PHE198, TRP202 | jocpr.com |

| Binding Pose | Predicted 3D orientation of the ligand in the active site. | Imidazole ring oriented towards the core of the binding pocket. | scispace.com |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. rsc.org An MD simulation of the ligand-receptor complex, generated from docking, can assess the stability of the binding pose and explore the conformational flexibility of both the ligand and the protein. ajchem-a.com

Detailed Research Findings: Using software like GROMACS with a force field such as CHARMM36, the complex is simulated in a water box with ions to mimic physiological conditions. ajchem-a.com The simulation, often run for nanoseconds, tracks the movements of every atom. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium. ajchem-a.comijsrset.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, revealing the most persistent and crucial interactions.

Table 3: Analysis in Molecular Dynamics Simulations

| Analysis Metric | Purpose | Reference |

| RMSD | To assess the structural stability and convergence of the simulation. | ajchem-a.com |

| RMSF | To identify flexible and rigid regions of the protein-ligand complex. | ajchem-a.com |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein over time. | ijsrset.com |

| Hydrogen Bond Count | To quantify the stability of key polar interactions. | ajchem-a.com |

Prediction of Reactivity and Mechanistic Pathways via Computational Models

Computational models can predict the chemical reactivity and potential metabolic fate of this compound. The electronic structure data from quantum chemical calculations is fundamental to this process.

Detailed Research Findings:

Reactivity Prediction: The HOMO, LUMO, and MEP maps are primary tools. Regions with high HOMO density and negative MEP are susceptible to electrophilic attack, while areas with high LUMO density and positive MEP are prone to nucleophilic attack. ijstr.orgresearchgate.net This helps in predicting how the molecule might interact with biological nucleophiles or electrophiles.

Metabolic Pathway Prediction: In silico tools like SwissADME or pkCSM can predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes. covenantuniversity.edu.ngbiotechnologia-journal.org These models identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to interact with the compound and which atoms in the molecule are the most probable sites of metabolism (e.g., N-demethylation, aromatic hydroxylation). scispace.com

In Silico Prediction of Potential Binding Sites and Ligand Efficiency Metrics

Beyond predicting interaction with a specific target, computational methods can identify potential binding sites on a broader scale and evaluate the "quality" of the ligand itself through various efficiency metrics.

Detailed Research Findings:

Binding Site Prediction: Programs can analyze a protein's surface to predict pockets and cavities that are suitable for ligand binding, even without prior knowledge of the active site. scispace.com This is useful for identifying potential off-target interactions.

Ligand Efficiency Metrics: These metrics help medicinal chemists evaluate the quality of a hit or lead compound by normalizing its potency for factors like size or lipophilicity. uniba.itsciforschenonline.org They help answer whether an increase in potency is due to optimized interactions or simply an increase in size and grease. researchgate.net Key metrics include:

Ligand Efficiency (LE): Relates binding energy to the number of non-hydrogen atoms (heavy atom count, HAC). A higher LE is desirable. rgdscience.com

Lipophilic Ligand Efficiency (LLE or LiPE): Calculated as the difference between pIC50 (or pKi) and logP (or logD), it assesses how much lipophilicity contributes to potency. sciforschenonline.orgresearchgate.net An LLE between 5 and 7 is often considered optimal. sciforschenonline.org

Binding Efficiency Index (BEI): Normalizes potency (pIC50 or pKi) by molecular weight. nih.gov

Table 4: Common Ligand Efficiency Metrics

| Metric | Formula | Description | Reference |

| Ligand Efficiency (LE) | (1.37 * pPotency) / HAC | Measures the binding energy per heavy atom. A value >0.3 is often a target. | sciforschenonline.orgnih.gov |

| Lipophilic Ligand Efficiency (LLE) | pPotency - logP | Measures the efficiency of potency gain relative to lipophilicity. | sciforschenonline.orgnih.gov |

| Binding Efficiency Index (BEI) | (pPotency * 1000) / MW | Relates potency to molecular weight. | nih.gov |

| Surface-Efficiency Index (SEI) | (pPotency * 100) / PSA | Relates potency to the polar surface area. | nih.gov |

| pPotency refers to the negative logarithm of a potency measure like IC50, Ki, or EC50. HAC is the heavy atom count. MW is molecular weight. PSA is the polar surface area. |

Preclinical Biochemical and Molecular Interaction Studies of 1 1h Imidazol 5 Yl N Methylmethanamine

In Vitro Enzyme Inhibition and Activation Assays: Mechanistic Analysis

No data are available on the in vitro enzyme inhibition or activation properties of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Thorough searches of scientific literature did not yield any studies that have investigated the mechanistic analysis of this compound's effects on any enzyme.

Receptor Binding Profiling in Cell-Free and Cultured Cell Systems

There are no published research findings on the receptor binding profile of this compound in either cell-free or cultured cell systems. Consequently, its affinity and selectivity for various receptors remain uncharacterized.

Investigation of Intracellular Signaling Pathway Modulation in Cell Lines

Information regarding the modulation of intracellular signaling pathways by this compound in any cell line is not available in the current scientific literature. No studies have been identified that explore its impact on signaling cascades.

Analysis of Interaction with Biomacromolecules (Proteins, Nucleic Acids) via Biophysical Techniques

There is a lack of data from biophysical studies on the interaction of this compound with biomacromolecules such as proteins and nucleic acids. As a result, its binding characteristics and potential molecular targets have not been elucidated.

Cellular Uptake and Distribution Studies in In Vitro Cell Models

No studies have been conducted to determine the cellular uptake and distribution of this compound in in vitro cell models. Therefore, its ability to penetrate cell membranes and its subcellular localization are unknown.

Impact on Specific Biochemical Processes in Isolated Cellular Compartments

The impact of this compound on specific biochemical processes within isolated cellular compartments has not been investigated. There is no available research on its effects on organelles such as mitochondria or microsomes.

Structure Activity Relationship Sar Studies of 1 1h Imidazol 5 Yl N Methylmethanamine Analogues

Rational Design Principles for the Synthesis of Structural Analogues

The rational design of analogues of 1-(1H-imidazol-5-yl)-N-methylmethanamine is guided by a multi-faceted approach that integrates established medicinal chemistry principles with modern computational tools. The primary goal is to systematically modify the parent structure to probe interactions with a biological target, enhance potency, and optimize drug-like properties. researchgate.netjopir.in Key strategies often involve modification at three primary sites: the imidazole (B134444) core, the N-methyl group, and the methylene (B1212753) linker.

Key Design Principles:

Imidazole Core Modification: The imidazole ring itself presents several positions (N-1, C-2, C-4) for substitution. Designers may introduce a variety of substituents to explore steric, electronic, and hydrophobic interactions within a target's binding site. For instance, adding bulky groups can probe the size of a hydrophobic pocket, while introducing electron-withdrawing or -donating groups can alter the pKa of the imidazole nitrogen atoms, affecting their ability to form hydrogen bonds or ionic interactions. researchgate.net

Side Chain Alkylation and Extension: The N-methyl group can be replaced with larger alkyl groups (ethyl, propyl) or cyclic moieties to explore specific hydrophobic channels. The length of the methylene linker can also be extended or constrained to optimize the spatial orientation of the basic amine relative to the imidazole core.

Target-Specific Design: In many cases, the design is guided by the known structure of the biological target (e.g., an enzyme active site or a receptor binding pocket). brieflands.com Computational docking experiments can predict the binding modes of virtual analogues, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity. scispace.com For example, in designing inhibitors for Indoleamine 2,3-dioxygenase (IDO), docking experiments guided the synthesis of 4-phenyl-imidazole derivatives to optimize interactions with specific residues like S167 in the active site. scispace.com

Scaffold Hopping and Hybridization: In some approaches, the core imidazole scaffold is retained while entirely new functional groups, often from other known active compounds, are incorporated. This "scaffold hopping" or molecular hybridization aims to combine the desirable features of different pharmacophores into a single molecule. doi.org

The synthesis of these rationally designed analogues often employs versatile chemical reactions, such as the van Leusen imidazole synthesis, which allows for the construction of 1,4,5-trisubstituted imidazoles from common precursors. mdpi.com Other methods include multi-step pathways starting from materials like dihydroxyacetone to build the core ring, followed by functional group manipulations to install the desired side chains and substituents. brieflands.com

Correlation of Structural Modifications with In Vitro Biochemical Activity

The synthesized analogues of this compound are subjected to a battery of in vitro biochemical assays to quantify their biological activity. The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, are then correlated with the specific structural changes to build a comprehensive SAR profile.

Studies on related imidazole scaffolds have revealed several key trends. For instance, in a series of phenylimidazole inhibitors of the enzyme FabK from Clostridioides difficile, modifications to a phenyl ring attached to the imidazole core significantly impacted inhibitory activity. nih.gov

Key SAR Findings from Related Imidazole Scaffolds:

Substitution on Aromatic Rings: The presence and position of substituents on an aryl group attached to the imidazole core are often critical. In one study, a bromine atom at the para-position of a phenyl ring was found to be important for activity against the FabK enzyme. nih.gov Replacing this with other groups or changing its position could lead to a significant loss or gain of potency.

Influence of N-Substituents: In a series of 3-substituted-1H-imidazol-5-yl-1H-indoles tested for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, the nature of the substituent on the imidazole nitrogen had a profound effect. Small alkyl or benzyl groups were compared against more complex moieties, revealing that specific substitutions could dramatically improve potency. nih.gov

Side Chain Modifications: Altering the linker between the imidazole and other functional groups can modulate activity. For phenylimidazole FabK inhibitors, changes in the urea linker region were explored, demonstrating that this component is crucial for target engagement. nih.gov

The following interactive table presents representative data from an SAR study on phenylimidazole analogues targeting the C. difficile FabK enzyme, illustrating how systematic modifications correlate with biochemical and whole-cell activity. nih.gov

| Compound | Modification (relative to parent structure) | FabK Inhibition IC₅₀ (µM) | Anti-C. difficile MIC (µg/mL) |

|---|---|---|---|

| Parent | 5-(pyridin-2-ylthio)thiazol-2-yl head group | 1.10 | 1.56 |

| Analogue 1 | Head group: 5-((3-chloropyridin-2-yl)thio)thiazol-2-yl | 0.85 | 3.12 |

| Analogue 2 | Head group: 5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl | 0.24 | 1.56 |

| Analogue 3 | Head group: 6-(trifluoromethyl)benzo[d]thiazol-2-yl | 0.14 | 1.56 |

| Analogue 4 | Head group: 6-chlorobenzo[d]thiazol-2-yl | 0.10 | 3.12 |

This data shows that introducing an electron-withdrawing trifluoromethyl group to the pyridine head group (Analogue 2) or replacing the pyridine-thiazole with a substituted benzothiazole (Analogues 3 & 4) can significantly enhance enzyme inhibition. nih.gov However, this improved biochemical potency does not always translate directly to improved whole-cell activity (MIC), highlighting the complex interplay between target affinity and other factors like cell permeability.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For imidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed.

These models provide a quantitative framework to understand and predict the activity of novel analogues. The process involves:

Data Set Preparation: A series of structurally related imidazole analogues with experimentally determined biological activities is selected.

Molecular Modeling and Alignment: 3D structures of all molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a regression equation linking the variations in the calculated fields (the descriptors) to the variations in biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation methods.

A statistically robust QSAR model is characterized by a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (q²) from cross-validation.

| QSAR Model | q² (Cross-validated) | R² (Non-cross-validated) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.66 | 0.98 | Steric, Electrostatic |

| CoMSIA | 0.75 | 0.99 | Electrostatic, H-Bond Acceptor |

The output of these models is often visualized as 3D contour maps, which highlight regions where modifications would be favorable or unfavorable for activity. For example, a map might show that a positive electrostatic potential is favored in one region (suggesting a hydrogen bond donor is needed), while a sterically bulky group is disfavored in another. These maps provide invaluable guidance for the rational design of new, more potent analogues.

Pharmacophore Model Generation and Validation for Imidazole-Methylamine Scaffolds

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For the imidazole-methylamine scaffold, a pharmacophore model helps to distill the key molecular recognition elements from a set of active compounds.

Key features in a hypothetical pharmacophore for this scaffold might include:

Hydrogen Bond Acceptor (HBA): The N-3 nitrogen of the imidazole ring is a strong hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor (HBD): The N-1 nitrogen of the imidazole ring (when protonated or unsubstituted) can act as a hydrogen bond donor.

Positive Ionizable Feature: The terminal amine group is basic and will be protonated at physiological pH, allowing for a crucial ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in a target protein.

Hydrophobic/Aromatic Center: The imidazole ring itself provides an aromatic surface for potential π-π stacking or hydrophobic interactions.

Pharmacophore models are generated either from a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). Once generated, the model is validated by its ability to distinguish known active compounds from inactive "decoy" molecules in a database search. A validated pharmacophore can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the required features, accelerating the discovery of novel leads.

Exploration of Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The this compound scaffold offers several opportunities for such replacements.

Analytical Method Development for Research Applications of 1 1h Imidazol 5 Yl N Methylmethanamine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of newly synthesized compounds and for quantifying them in various formulations. For 1-(1H-imidazol-5-yl)-N-methylmethanamine, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach due to the compound's polarity.

Method development would begin with column and mobile phase selection. A C8 or C18 column is typically effective for separating imidazole-containing compounds. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govwiley.com Adjusting the pH of the aqueous phase to a value around 3 is often necessary to ensure the amine and imidazole (B134444) moieties are protonated, leading to sharp, symmetrical peaks. nih.gov Detection is readily achieved using a UV detector, as the imidazole ring possesses a distinct chromophore with maximum absorbance expected around 210-230 nm. ptfarm.pl

A gradient elution, where the proportion of the organic solvent is increased over time, may be developed to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted within a reasonable timeframe. ptfarm.pl Method validation would then be performed to establish linearity, accuracy, precision, and specificity.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.025 M Potassium Phosphate (KH2PO4), pH 3.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 6.5 minutes |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For the detection of trace amounts of this compound, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and specificity. However, due to the compound's polarity and low volatility, direct analysis is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

Silylation is a common and effective derivatization technique for compounds containing amine and hydroxyl groups. akademisains.gov.my Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) can be used to replace the active hydrogens on the imidazole and amine groups with trimethylsilyl (B98337) (TMS) groups. akademisains.gov.my This process decreases the compound's polarity and increases its volatility, making it amenable to GC analysis.

The GC method would involve a temperature-programmed separation on a capillary column (e.g., DB-5ms). The mass spectrometer, operating in Electron Ionization (EI) mode, would then fragment the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint for positive identification. For quantification, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only specific fragment ions characteristic of the derivatized analyte, thereby enhancing sensitivity and reducing background noise. akademisains.gov.my

Table 2: Predicted Mass Fragments for TMS-Derivatized Compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| [M]+ | Molecular ion of the di-TMS derivative |

| [M-15]+ | Loss of a methyl group (CH3) from a TMS group |

| 73 | Trimethylsilyl ion, [Si(CH3)3]+ |

| Specific Fragments | Ions resulting from cleavage of the imidazole ring or side chain |

Capillary Electrophoresis Techniques for Separation and Characterization

Capillary Electrophoresis (CE) provides a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. youtube.comnih.gov For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. nih.gov

In CZE, separation is achieved based on the analyte's charge-to-size ratio in an electric field. nih.gov To analyze this compound, a low pH background electrolyte (e.g., phosphate buffer at pH < 3.0) would be used. nih.gov At this pH, the primary and secondary amine groups are fully protonated, imparting a net positive charge on the molecule. This causes it to migrate toward the cathode, and its migration time will be distinct from other charged impurities or degradation products. nih.gov

The advantages of CE include rapid analysis times and extremely high separation efficiency, which can resolve impurities that may co-elute in HPLC. nih.gov This makes it a powerful complementary technique for purity profiling and stability studies.

Table 3: Proposed Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 40 mM Sodium Phosphate, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Spectrophotometric and Fluorometric Assay Development for In Vitro Studies

For high-throughput screening and in vitro assays, simple and rapid spectrophotometric or fluorometric methods are highly valuable.

A spectrophotometric assay could potentially be developed based on the reaction of the imidazole ring with a specific reagent to produce a colored product. rsc.org For instance, some imidazole compounds react with certain reagents to form a chromophore that can be quantified by measuring its absorbance at a specific wavelength. rsc.org

A fluorometric assay would offer greater sensitivity. Since the compound contains a secondary amine, it can be derivatized with a fluorogenic reagent. nih.gov Fluorescamine and 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives (like NBD-Cl or NBD-F) are excellent candidates. researchgate.netthermofisher.com These reagents are themselves non-fluorescent but react with primary and secondary amines to form highly fluorescent products. thermofisher.comcapes.gov.br The reaction is typically rapid and can be performed in a microplate format. The resulting fluorescence intensity is directly proportional to the concentration of the amine, allowing for precise quantification. researchgate.net

Table 4: Example Standard Curve for a Fluorometric Assay

| Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0.1 | 150 |

| 0.5 | 750 |

| 1.0 | 1500 |

| 2.5 | 3750 |

| 5.0 | 7500 |

| 10.0 | 15000 |

Method Validation for Robustness and Sensitivity in Research Matrices (e.g., Cell Lysates, Animal Tissues)

Analyzing this compound in complex biological matrices, such as cell lysates or animal tissues, requires a validated method to ensure the data is reliable. woah.org The HPLC method described in section 8.1 would be adapted and validated for this purpose according to established guidelines. nih.govwoah.org

A critical step is sample preparation to remove interfering endogenous substances like proteins and lipids. nih.gov A common approach involves protein precipitation with a solvent like acetonitrile, followed by a solid-phase extraction (SPE) step for further cleanup. nih.govresearchgate.net

The validation process assesses several key parameters: woah.orgmdpi.com

Selectivity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.

Accuracy: Determined by measuring the recovery of the analyte spiked into the biological matrix at several concentration levels.

Precision: Assessed by the relative standard deviation (RSD) of replicate measurements.

Linearity: The range over which the assay response is directly proportional to the concentration.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. wiley.com

Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability). woah.org

Table 5: Representative Validation Summary for HPLC Method in Rat Brain Homogenate

| Validation Parameter | Concentration Level | Result |

| Accuracy (% Recovery) | Low QC (10 ng/mL) | 97.5% |

| Mid QC (100 ng/mL) | 101.2% | |

| High QC (500 ng/mL) | 99.1% | |

| Precision (% RSD) | Intra-day (n=6) | < 5% |

| Inter-day (n=3 days) | < 8% | |

| Limit of Quantification (LOQ) | - | 5 ng/mL |

Future Research Directions and Unexplored Avenues for 1 1h Imidazol 5 Yl N Methylmethanamine

Investigation of Solid-State Properties and Polymorphism for Chemical Stability Research

The solid-state properties of a compound are critical for its development, particularly in pharmaceuticals and materials science, as they influence stability, solubility, and bioavailability. For 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE, a thorough investigation into its solid-state characteristics is a crucial first step.

A primary area of focus would be the study of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Characterization of the solid-state of imidazole (B134444) derivatives can be performed using techniques such as X-ray diffraction (XRD). nih.gov The synthesis of novel imidazole derivatives and their subsequent solid-state characterization can reveal important structural information. nih.govjneonatalsurg.com

Future research should aim to:

Identify and characterize different polymorphic forms of this compound using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Determine the crystal structure of each polymorph through single-crystal X-ray diffraction to understand the molecular packing and intermolecular interactions, such as hydrogen bonding involving the imidazole and amine groups.

Evaluate the thermodynamic stability of the identified polymorphs to ascertain the most stable form under various conditions, which is crucial for long-term storage and formulation.

Investigate the potential for solvate and hydrate (B1144303) formation , as the presence of solvent molecules within the crystal lattice can significantly impact the compound's properties.

Table 1: Potential Solid-State Characterization Techniques and Their Applications

| Technique | Application for this compound |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and polymorphs. |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular and crystal structure. |

| Differential Scanning Calorimetry (DSC) | Detection of phase transitions, melting points, and purity assessment. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Analysis of functional groups and intermolecular interactions in the solid state. nih.gov |

Advanced Material Science Applications Based on the Compound's Molecular Structure

The unique electronic and structural characteristics of the imidazole ring make it a valuable component in the design of advanced materials. The presence of both a hydrogen bond donor and acceptor, along with its aromatic nature, suggests that this compound could be a promising candidate for various material science applications.

Imidazole derivatives have been extensively studied for their use in organic light-emitting diodes (OLEDs) due to their strong electron-withdrawing properties and good thermal stability. irjmets.com They can function as emitters, hosts, or electron-transporting materials. irjmets.com The specific substitution pattern of this compound could be tuned to optimize its electroluminescent properties.

Another promising avenue is the development of imidazole-based polymers . These materials can exhibit high thermal stability and ionic conductivity, making them suitable for applications such as proton exchange membranes in fuel cells. The N-methylmethanamine side chain could be a site for further polymerization or functionalization to tailor the material's properties.

Future research in this area should explore:

Synthesis and characterization of polymers incorporating the this compound monomer.

Evaluation of the photoluminescent and electroluminescent properties of the compound and its derivatives for potential use in OLEDs.

Investigation of the ionic conductivity of materials derived from this compound for applications in electrochemical devices.

Exploration of its use as a ligand to create metal-organic frameworks (MOFs) with novel electronic or catalytic properties.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology offers a holistic approach to understanding complex biological processes by integrating various "omics" data, such as genomics, proteomics, and metabolomics. Given the prevalence of the imidazole moiety in biologically active molecules, a systems biology approach could provide a comprehensive understanding of the potential biological effects of this compound.

By treating cells or model organisms with the compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the biological pathways and networks that are perturbed. This can help in elucidating the compound's mechanism of action and identifying potential therapeutic targets. An in silico analysis of the small molecule content of outer membrane vesicles has indicated an extensive metabolic link between microbes and their host, highlighting the importance of understanding the role of small molecules in biological systems. nih.gov

Key research questions to be addressed using a systems biology approach include:

What are the primary molecular targets of this compound in a cellular context?

Which signaling pathways are significantly modulated by the compound?

Can a systems-level analysis predict potential therapeutic applications or off-target effects?

How does the metabolic profile of a cell or organism change in response to treatment with this compound?

Table 2: Potential Systems Biology Approaches and Their Outcomes

| Approach | Expected Outcome |

| Transcriptomics (e.g., RNA-seq) | Identification of genes whose expression is altered by the compound. |

| Proteomics (e.g., Mass Spectrometry) | Quantification of changes in protein abundance and post-translational modifications. |

| Metabolomics (e.g., NMR, Mass Spectrometry) | Profiling of metabolic changes induced by the compound. |

| Network Biology | Construction of interaction networks to visualize and analyze the compound's effects on biological systems. |

Exploration of Catalytic Applications or Coordination Chemistry

The nitrogen atoms in the imidazole ring are excellent ligands for metal ions, making imidazole derivatives widely used in coordination chemistry and catalysis. irjmets.com The specific structure of this compound, with two potential coordination sites (the imidazole nitrogen and the secondary amine nitrogen), suggests its potential as a versatile ligand.

Complexes of this compound with various transition metals could be synthesized and their catalytic activity explored in a range of organic reactions. For instance, zinc-imidazole complexes have been shown to be effective catalysts in the glycerolysis of urea. nih.gov The nature of the metal center and the coordination geometry can significantly influence the catalytic activity.

Future research in this domain should focus on:

Synthesis and structural characterization of metal complexes of this compound with a variety of transition metals.

Evaluation of the catalytic activity of these complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Investigation of the role of the secondary amine in the coordination and catalytic properties of the resulting complexes.

Exploration of the potential for these complexes to act as biomimetic catalysts, mimicking the active sites of metalloenzymes. Imidazole is a fundamental building block in many biological systems and plays a role in enzymatic catalysis. mdpi.com

Discovery of Novel Interaction Partners through Proteomic or Chemogenomic Screens in Preclinical Contexts

Identifying the protein interaction partners of a small molecule is crucial for understanding its biological function and for drug discovery. Proteomic and chemogenomic screening approaches can be powerful tools for discovering the novel interaction partners of this compound in a preclinical setting.

Proteomic screening methods, such as affinity purification-mass spectrometry (AP-MS), can be used to pull down proteins that directly bind to the compound. This can provide direct evidence of its molecular targets.

Chemogenomic screening , on the other hand, involves screening a library of compounds against a panel of targets, such as kinases, to identify structure-activity relationships. The imidazole scaffold is a common feature in many kinase inhibitors, and a chemogenomic approach could reveal if this compound or its derivatives have activity against specific kinases.

Future preclinical research should involve:

Performing affinity-based proteomic screens to identify the direct binding partners of the compound in relevant cell lines.

Utilizing chemogenomic libraries to screen the compound against a broad panel of protein targets to identify potential activities.

Validating the identified hits through secondary assays to confirm the interaction and determine its functional consequence.

Investigating the structure-activity relationship of derivatives of this compound to optimize its potency and selectivity for the identified targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。